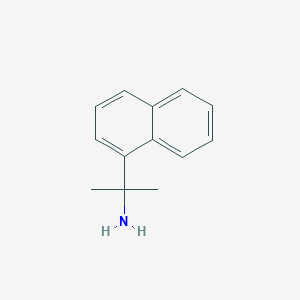

2-(Naphthalen-1-YL)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHJENPCEHYZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437461 | |

| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141983-61-1 | |

| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context Within Novel Psychoactive Substances Research

Novel psychoactive substances (NPS) are compounds, often synthetic, that are designed to mimic the effects of controlled substances while circumventing existing drug laws. sigmaaldrich.com These substances are frequently marketed as "research chemicals" or "legal highs" to avoid regulation. sigmaaldrich.com The landscape of NPS is vast and continually evolving, encompassing a wide array of chemical classes such as synthetic cannabinoids, cathinones, and phenethylamines. researchgate.netnih.gov

Naphthylalkylamine derivatives fall under the broad category of NPS, often structurally related to known stimulants and hallucinogens. researchgate.net Research into these compounds is driven by the need to understand their pharmacological and toxicological profiles, which is crucial for public health and forensic science. The constant emergence of new NPS, including those with a naphthyl moiety, presents a significant challenge to regulatory bodies and healthcare systems worldwide. nih.gov The common pharmacophore for many synthetic stimulants is the phenethylamine (B48288) structure, and its derivatives constitute a significant portion of the NPS market. nih.gov

Historical Perspective on Naphthylalkylamine Investigations

The investigation of naphthylalkylamines is not a recent phenomenon. Early research, dating back to at least 1970, explored the synthesis and pharmacological properties of α-naphthylalkylamines. nih.gov This initial research was not focused on their psychoactive effects but rather on their potential as anti-arrhythmic agents. nih.gov This highlights a common theme in the history of NPS, where compounds initially synthesized for legitimate pharmaceutical research are later rediscovered and repurposed in illicit markets.

Classification and Structural Relationship to Other Psychoactive Agents

Psychoactive drugs can be classified based on their chemical structure or their effects on the central nervous system, such as stimulants, depressants, hallucinogens, and opiates. medicalnewstoday.com 2-(Naphthalen-1-YL)propan-2-amine is a naphthylalkylamine, a class of compounds characterized by a naphthalene (B1677914) ring system attached to an alkylamine side chain.

Structurally, it is an analog of phenethylamine (B48288), a core structure in many psychoactive compounds. The phenethylamine skeleton is found in a variety of stimulants and hallucinogens. researchgate.netnih.gov By replacing the phenyl group of a phenethylamine with a larger naphthyl group, the resulting naphthylalkylamine, such as this compound, may exhibit altered pharmacological properties. The classification of psychoactive drugs is complex and can be based on chemical structure, mechanism of action, or a combination of both. nih.govnih.gov For instance, stimulants like amphetamines primarily act by increasing the levels of dopamine (B1211576) and noradrenaline in the brain. researchgate.net Hallucinogens, on the other hand, often act as agonists at serotonin (B10506) 5-HT2A receptors. researchgate.net The specific actions of this compound are a subject of ongoing research.

The structural relationship between this compound and other psychoactive agents is significant. It is a positional isomer of other research chemicals like 1-(Naphthalen-1-yl)propan-2-amine. nih.gov The position of the amine group and the point of attachment to the naphthalene ring can dramatically influence the compound's interaction with biological targets.

Synthetic Methodologies and Chemical Derivatization of this compound

The synthesis and derivatization of naphthylalkylamines, including the specific compound this compound, are of significant interest in medicinal chemistry and materials science. These compounds serve as scaffolds for developing new therapeutic agents and functional molecules. This article details the synthetic strategies employed to create this compound, its related analogues, and derivatives designed for specific research applications.

Metabolism and Toxicokinetics of Naphthylalkylamine Compounds

In Vitro Metabolic Pathways in Human and Animal Models

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II metabolic reactions. longdom.org These processes work to increase the water solubility of lipophilic compounds, thereby facilitating their elimination from the body.

Phase I Metabolic Transformations (e.g., O-dealkylation, hydroxylation)

Phase I metabolism introduces or exposes functional groups on the parent compound, often through oxidation, reduction, or hydrolysis. longdom.orgnih.gov For aromatic compounds like naphthylalkylamines, oxidation is a primary metabolic route, frequently catalyzed by the cytochrome P450 (CYP) enzyme system.

Phase II Metabolic Transformations (e.g., glucuronidation)

Following Phase I reactions, the modified compounds often undergo Phase II metabolism, which involves conjugation with endogenous molecules to further increase their water solubility and facilitate excretion.

The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches glucuronic acid to the metabolite. For the related compound 2-naphthylamine, metabolites such as 2-amino-1-naphthol can be conjugated with UDP-D-glucuronic acid. bio-rad.com Other significant Phase II pathways include sulfation (conjugation with a sulfate (B86663) group), acetylation (addition of an acetyl group), and glutathione conjugation. researchgate.netdrughunter.com

Identification of Enzyme Systems Involved in Biotransformation

The metabolism of naphthylalkylamines is mediated by a variety of enzyme systems, with the cytochrome P450 superfamily playing a central role in Phase I transformations.

For the related compound 2-naphthylamine, the metabolic activation via N-hydroxylation is preferentially catalyzed by the 3-methylcholanthrene inducible forms of cytochrome P-450. nih.gov Studies on 2-nitronaphthalene, which is structurally related, have identified several CYP enzymes involved in its oxidation, including CYP3A4, CYP1A1, CYP2E1, CYP1A2, CYP2F1, and CYP2B1. bio-rad.com

Phase II reactions are also enzyme-dependent. Glucuronidation is carried out by various UGTs, such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A8, and UGT1A9. bio-rad.com Sulfation is catalyzed by sulfotransferases (SULTs), including SULT1A1, SULT1A2, and SULT1A3. bio-rad.com

Plasma Protein Binding Characteristics and Implications

The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to target tissues and metabolizing enzymes. wikipedia.orgwikipedia.org Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org

While specific data on the plasma protein binding of 2-(Naphthalen-1-YL)propan-2-amine is not available in the reviewed literature, it is a critical parameter in toxicokinetics. High plasma protein binding can prolong a compound's half-life in the body by creating a circulating reservoir. wikipedia.org For example, the medication duloxetine, which also contains a naphthalene (B1677914) moiety, is highly bound (>90%) to plasma proteins. wikipedia.org

Below is an interactive table illustrating the plasma protein binding of a different naphthyl-containing compound, 2-NAP, which demonstrates a high degree of binding. nih.gov

| Total Concentration (µg/mL) | Percentage Bound (in vitro) |

| 4 | 99.5% |

| 13 | 99.9% |

| 40 | 99.8% |

| 130 | 99.7% |

Data for 2-NAP (2-naphthalenesulfonyl-L-aspartyl-(2-phenethyl)amide), not this compound. nih.gov

In Vivo Disposition and Excretion Profiles

The in vivo disposition of a compound describes its journey through a living organism, including absorption, distribution, metabolism, and excretion.

Specific in vivo disposition and excretion profiles for this compound are not well-documented in the available literature. For the related compound duloxetine, approximately 70% of the dose is excreted in the urine as metabolites, with about 20% eliminated in the feces. wikipedia.org

Investigation of Mutagenic Metabolite Formation Mechanisms (e.g., N-hydroxylation by Cytochrome P450 enzymes)

A critical aspect of toxicokinetics is understanding the mechanisms by which compounds are converted into potentially mutagenic metabolites.

For aromatic amines like the related 2-naphthylamine, metabolic activation is a significant concern. The N-hydroxylation of 2-naphthylamine, catalyzed by cytochrome P-450 enzymes, is a key step in its conversion to a mutagen. nih.gov The resulting metabolite, N-hydroxy-2-naphthylamine, is mutagenic in the absence of further metabolic activation. nih.gov This reactive intermediate can form adducts with DNA, which is a potential mechanism for initiating carcinogenesis. who.int

The table below summarizes the mutagenicity of 2-naphthylamine and its metabolites in the Ames test. nih.gov

| Compound | Mutagenicity without Activation System | Mutagenicity with Activation System |

| 2-Naphthylamine | Not Mutagenic | Mutagenic |

| N-hydroxy-2-naphthylamine | Mutagenic | Not Reported |

| 2-Nitrosonaphthalene | Mutagenic | Not Reported |

| Hydroxy-derivatives of 2-naphthylamine | Not Mutagenic | Not Mutagenic |

| 2-Acetamidonaphthalene | Not Mutagenic | Not Mutagenic |

This data pertains to 2-naphthylamine, not this compound. nih.gov

Toxicological Assessment and Cellular Mechanisms

Neurotoxicity Studies in Preclinical Models

Preclinical investigations in animal models have been instrumental in elucidating the potential neurotoxic effects of MNA. These studies have revealed significant impacts on both behavior and cellular-level neurological markers.

Behavioral and Central Nervous System Effects

Oral administration of MNA in mice has been shown to induce notable behavioral changes. nih.govtandfonline.com A key observation is a marked increase in spontaneous motion, suggesting a stimulant effect on the central nervous system. nih.govtandfonline.com Concurrently, a reduction in motor coordination has been documented, indicating a potential impairment of cerebellar function or related motor pathways. nih.govtandfonline.com

| Behavioral Parameter | Observation with MNA Administration | Research Model |

| Spontaneous Motion | Increased | Mice |

| Motor Coordination | Decreased | Mice |

Cellular and Molecular Neuropathological Observations

At the cellular level, immunohistochemical analysis of brain tissue from MNA-treated animals has revealed alterations in microglial markers. nih.govtandfonline.com Specifically, a shortening in the length of the allograft inflammatory factor 1 (IBA-1), a protein expressed in microglia, was observed. nih.govtandfonline.com This finding suggests a potential neuroinflammatory response or a change in microglial morphology indicative of activation. Furthermore, these cellular changes have led researchers to identify a possible disruption in the contact between synapses and neurons, raising concerns about the compound's impact on synaptic integrity. nih.govtandfonline.comtandfonline.com

Cardiotoxicity Investigations

The cardiovascular system, particularly cardiac electrophysiology, has been identified as a target for the toxic effects of MNA.

Effects on Cardiac Electrophysiology

In preclinical assessments, MNA has been shown to cause QT prolongation at certain concentrations. nih.govtandfonline.com The QT interval on an electrocardiogram (ECG) represents the time it takes for the heart's ventricles to depolarize and repolarize. A prolonged QT interval is a significant indicator of an increased risk for ventricular arrhythmias. nih.govtandfonline.com While the substance was not found to be directly toxic to myocardial cells in one study, the observed QT prolongation points to a clear risk of cardiac arrhythmia. nih.govtandfonline.comtandfonline.com

hERG Potassium Channel Inhibition

The mechanism underlying the observed QT prolongation has been linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.gov The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel is a well-established cause of drug-induced QT prolongation. nih.gov Studies have confirmed that MNA has the potential to inhibit the hERG potassium channel, providing a plausible mechanism for its cardiotoxic effects and the associated risk of ventricular arrhythmia. nih.gov

Cellular and Molecular Mechanisms of Adverse Effects

While direct studies on the specific cellular and molecular mechanisms of toxicity for 2-(Naphthalen-1-YL)propan-2-amine are not extensively documented in publicly available literature, we can infer potential pathways based on its chemical structure and the known mechanisms of similar compounds.

Serotonin (B10506) Syndrome-Like Symptoms

Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central and peripheral nervous systems. nih.govpsu.edunih.gov The development of this syndrome is typically associated with the use of serotonergic agents that increase the levels of the neurotransmitter serotonin in the synaptic cleft. nih.gov

The molecular basis of serotonin syndrome involves the overstimulation of serotonin receptors, particularly the 5-HT2A receptors. nih.govpsu.edu This overstimulation can be caused by several mechanisms, including:

Increased Serotonin Release: Some compounds can trigger a massive release of stored serotonin from presynaptic neurons.

Inhibition of Serotonin Reuptake: By blocking the serotonin transporter (SERT), certain drugs prevent the reabsorption of serotonin from the synapse, leading to its accumulation. nih.gov

Inhibition of Serotonin Metabolism: Inhibition of monoamine oxidase (MAO), the enzyme responsible for breaking down serotonin, can lead to increased serotonin levels.

Direct Receptor Agonism: Some substances can directly bind to and activate serotonin receptors, mimicking the action of serotonin.

Symptoms of serotonin syndrome are a direct consequence of this excessive receptor activation and can be categorized into a triad (B1167595) of effects: autonomic dysfunction (e.g., tachycardia, hypertension, diaphoresis), neuromuscular excitation (e.g., hyperreflexia, clonus, tremor, rigidity), and altered mental status (e.g., agitation, delirium, coma). nih.govyoutube.com Severe cases can lead to hyperthermia, seizures, and disseminated intravascular coagulation. youtube.com

Although there is no direct evidence linking this compound to serotonin syndrome, its structural similarity to other psychoactive compounds suggests a potential for interaction with monoamine systems. However, without specific research, this remains a theoretical consideration.

Rhabdomyolysis

Rhabdomyolysis is a clinical syndrome characterized by the breakdown of skeletal muscle fibers and the release of their intracellular contents, including myoglobin (B1173299), into the bloodstream. nih.govkarger.com While numerous factors can trigger rhabdomyolysis, from trauma to infections and drugs, the underlying cellular and molecular mechanisms often converge on a few key pathways.

The primary driver of rhabdomyolysis-induced kidney injury is the release of myoglobin. nih.govnih.gov The proposed molecular mechanisms include:

Oxidative Stress: Once filtered by the kidneys, myoglobin can be taken up by tubular cells. Inside these cells, the iron-containing heme group of myoglobin can catalyze the formation of reactive oxygen species (ROS). karger.com This leads to lipid peroxidation of cell membranes, DNA damage, and apoptosis (programmed cell death). karger.com

Inflammation: The release of cellular contents from damaged muscle acts as a trigger for the innate immune system, leading to the recruitment of inflammatory cells and the production of cytokines, which can exacerbate kidney damage. nih.gov

Tubular Obstruction: Myoglobin can precipitate within the kidney tubules, forming casts that obstruct urine flow and contribute to acute kidney injury. karger.com

While there is no direct evidence to suggest that this compound induces rhabdomyolysis, severe hyperthermia and muscle rigidity, which can be features of severe serotonin syndrome, are known risk factors for this condition. youtube.com

Drug-Induced Phospholipidosis (for related compounds)

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells, leading to the formation of lamellar inclusion bodies, often referred to as "myeloid bodies." nih.govnih.gov This condition is frequently associated with a class of drugs known as cationic amphiphilic drugs (CADs). nih.govechelon-inc.com

Structurally, this compound possesses the defining features of a CAD: a hydrophobic naphthalene (B1677914) ring system and a hydrophilic amine group. nih.gov This amphiphilic nature is central to the proposed mechanisms of DIPL.

The primary molecular mechanism implicated in DIPL is the inhibition of lysosomal phospholipase A2 (LPLA2). echelon-inc.comavantiresearch.com LPLA2 is a key enzyme responsible for the breakdown of phospholipids within the lysosomes. echelon-inc.com The proposed mechanism involves the following steps:

Lysosomal Accumulation: Due to their chemical properties, CADs can readily cross cell membranes and accumulate within the acidic environment of lysosomes. The amine group becomes protonated, trapping the drug inside the organelle. molbiolcell.org

Enzyme Inhibition: The accumulated CADs are thought to interact with and inhibit the activity of LPLA2. echelon-inc.comavantiresearch.com This inhibition prevents the normal degradation of phospholipids.

Phospholipid Accumulation: With their breakdown pathway impaired, phospholipids build up within the lysosomes, leading to the characteristic cellular changes of phospholipidosis. nih.govnih.gov

Numerous drugs from various therapeutic classes have been shown to induce phospholipidosis. nih.govnih.gov While no studies have specifically investigated this compound for this effect, its classification as a CAD makes it a candidate for inducing this cellular response.

| Adverse Effect | General Cellular/Molecular Mechanism | Key Cellular Components/Pathways Involved | Potential Relevance to this compound |

| Serotonin Syndrome-Like Symptoms | Overstimulation of central and peripheral serotonin receptors, particularly 5-HT2A. nih.govpsu.edu | Serotonin (5-HT), Serotonin Transporter (SERT), Monoamine Oxidase (MAO), 5-HT Receptors. nih.gov | Theoretical, based on structural similarities to other psychoactive compounds. No direct evidence. |

| Rhabdomyolysis | Myoglobin-induced renal toxicity via oxidative stress, inflammation, and tubular obstruction. nih.govkarger.comnih.gov | Myoglobin, Reactive Oxygen Species (ROS), Inflammatory Cytokines, Kidney Tubules. karger.comnih.gov | Indirectly possible as a consequence of severe hyperthermia or muscle rigidity, but no direct evidence. |

| Drug-Induced Phospholipidosis | Inhibition of lysosomal phospholipase A2 (LPLA2) by cationic amphiphilic drugs (CADs). echelon-inc.comavantiresearch.com | Lysosomes, Phospholipids, Lysosomal Phospholipase A2 (LPLA2). echelon-inc.com | High potential based on its chemical structure as a CAD. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Identification and Purity Assessment

Chromatographic methods are central to separating 2-(Naphthalen-1-YL)propan-2-amine from complex mixtures and assessing its purity. These techniques are often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often employed to improve chromatographic properties such as peak shape and thermal stability, and to enhance volatility. researchgate.net Common derivatization agents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents, and chloroformates. researchgate.netnih.gov

The analysis of naphthalene (B1677914) derivatives by GC-MS has been established for various sample types. ysu.eduresearchgate.net The mass spectrum of the parent compound, naphthalene, typically shows a strong molecular ion peak. researchgate.netresearchgate.net For this compound, the electron ionization (EI) mass spectrum is expected to be characterized by fragmentation patterns resulting from the naphthalene and the propan-2-amine moieties. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For this compound, this would involve the loss of a methyl group to form a prominent ion.

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Significance |

|---|---|---|

| 185 | [C₁₃H₁₅N]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. docbrown.info |

| 170 | [M-CH₃]⁺ | Result of α-cleavage, a characteristic fragmentation for amines. libretexts.org |

| 141 | [C₁₁H₉]⁺ (Naphthylmethyl cation) | Fragmentation involving the naphthalene ring. |

| 128 | [C₁₀H₈]⁺ (Naphthalene ion) | Indicates the presence of the naphthalene moiety. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-QTOF-MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing non-volatile compounds like this compound in complex matrices. nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems, when paired with Quadrupole Time-of-Flight (QTOF) mass spectrometers, offer high resolution and mass accuracy, facilitating the identification of unknown compounds and their metabolites. nih.gov

For the analysis of amine-containing compounds, reversed-phase chromatography is commonly used. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. nih.govsielc.com Electrospray ionization (ESI) in positive ion mode is generally effective for amines, as the amino group is readily protonated to form a [M+H]⁺ ion. nih.gov

In tandem MS (MS/MS) analysis, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and is widely used for quantification. nih.govnih.gov

Table 2: Typical LC-MS/MS Parameters for Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic acid in water | nih.gov |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 186 | - |

| Product Ions | Transitions specific to the compound's structure | nih.gov |

High Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Since this compound is a chiral compound, separating its enantiomers is often necessary. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective technique for this purpose. yakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of chiral amines. yakhak.orgmdpi.com

The choice of mobile phase is critical for achieving separation. Normal-phase (using hexane (B92381) and an alcohol like 2-propanol) or reversed-phase conditions can be employed. yakhak.orgmdpi.com The interaction between the enantiomers and the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. nih.gov The naphthalene ring of the analyte can participate in π-π interactions with the CSP, which can contribute significantly to chiral recognition. mdpi.com In some cases, derivatization of the amine with a suitable agent can enhance enantioselectivity. yakhak.org

Table 3: Conditions for HPLC Enantiomeric Separation

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose-based (e.g., Chiralpak® series) | Proven effectiveness for resolving chiral amines. yakhak.orgmdpi.com |

| Mobile Phase (Normal Phase) | n-Hexane / 2-Propanol mixture | Commonly used for polysaccharide-based CSPs. yakhak.org |

| Detection | UV (e.g., at 254 nm) | The naphthalene ring provides strong UV absorbance. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. yakhak.org |

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed structural information about the molecule by probing the interaction of electromagnetic radiation with the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H-NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the naphthalene ring, the protons of the two methyl groups, and the protons of the amine group. docbrown.info The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), showing complex splitting patterns due to spin-spin coupling. The two methyl groups are chemically equivalent and will likely appear as a singlet in the upfield region. The amine protons (NH₂) will also give a signal, which can sometimes be broad and its chemical shift can be variable. docbrown.info

The ¹³C-NMR spectrum will show signals for each unique carbon atom in the molecule. docbrown.info The naphthalene ring will exhibit several signals in the aromatic region (typically 120-140 ppm). The quaternary carbon of the propan-2-amine group attached to the naphthalene ring and the carbon bearing the amino group will have distinct chemical shifts, as will the methyl carbons. docbrown.infodocbrown.info

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Reference for Analogous Structures |

|---|---|---|---|

| ¹H-NMR | ~7.3 - 8.2 | Aromatic protons (Naphthalene) | nih.govchemicalbook.com |

| ~1.5 | Methyl protons (-CH₃) | docbrown.info | |

| Variable (e.g., ~1.0-2.0) | Amine protons (-NH₂) | docbrown.info | |

| ¹³C-NMR | ~125 - 135 | Aromatic carbons (Naphthalene) | nih.govchemicalbook.com |

| ~140 | Quaternary aromatic carbons | chemicalbook.com | |

| ~50 | Quaternary carbon (-C(NH₂)-) | docbrown.info | |

| ~30 | Methyl carbons (-CH₃) | docbrown.info |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound will display characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the aromatic C-H bonds, and the C=C bonds of the naphthalene ring.

The N-H stretching vibrations of the primary amine typically appear as a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. docbrown.info The N-H bending vibration is expected around 1590-1650 cm⁻¹. The C-N stretching vibration will be observed in the 1020-1250 cm⁻¹ range. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the naphthalene ring appear in the 1450-1600 cm⁻¹ region. docbrown.infonist.gov

Table 5: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference for Analogous Structures |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine | docbrown.info |

| 3000 - 3100 | C-H Stretch | Aromatic (Naphthalene) | nist.gov |

| 2850 - 2960 | C-H Stretch | Aliphatic (Methyl) | docbrown.info |

| 1590 - 1650 | N-H Bend | Primary Amine | docbrown.info |

| 1450 - 1600 | C=C Stretch | Aromatic (Naphthalene) | nist.gov |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine | mdpi.com |

UV-Visible Absorption and Fluorescence Spectroscopy

The analysis of novel synthetic compounds such as this compound often begins with fundamental spectroscopic techniques like UV-Visible absorption and fluorescence spectroscopy. These methods are valuable for the initial identification and characterization of the chromophoric naphthalene moiety within the molecule.

The UV-Visible electronic absorption spectrum of compounds containing a naphthalene ring is characterized by strong π-π* transitions. researchgate.net For naphthalene itself, these transitions result in distinct absorption bands. researchgate.netresearchgate.net The spectrum of this compound is expected to be influenced by the naphthalene chromophore. In a nonpolar solvent like n-hexane, naphthalene exhibits two significant absorption bands, the ¹Lₐ and ¹Lₑ manifolds. researchgate.net The introduction of an amino group, as in 2-naphthylamine, can cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted naphthalene. nist.gov

Fluorescence spectroscopy is another powerful tool for the analysis of naphthalene-containing compounds due to their often high fluorescence quantum yields. researchgate.net The fluorescence properties are also dictated by the naphthalene ring system. The excitation and emission wavelengths will be characteristic of the 1-substituted naphthalene structure, potentially modulated by the propan-2-amine group. The pH of the solution can significantly influence the fluorescence of amino-substituted naphthalenes, a property that can be exploited for developing sensitive analytical methods. nih.gov

Table 1: Anticipated Spectral Properties of this compound Based on Related Compounds

| Compound | Solvent | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Fluorescence Emission Maxima (λem) |

| Naphthalene | Ethanol | 221 nm, 275 nm, 286 nm | Not specified | Not specified |

| 2-Naphthylamine | Not specified | Not specified | Not specified | Not specified |

| 2-Naphthol | n-Hexane | ~330 nm (¹Lₐ), ~285 nm (¹Lₑ) | Not specified | Not specified |

Note: This table is predictive and based on data from structurally similar compounds. Experimental verification is required for this compound.

Strategies for Detection in Biological and Forensic Matrices

The detection of this compound in complex biological and forensic matrices necessitates more sophisticated analytical strategies than simple spectroscopic methods. The low concentrations expected in such samples and the presence of numerous interfering substances require highly sensitive and selective techniques.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards for the identification and quantification of novel psychoactive substances in biological fluids like urine and blood, as well as in forensic samples. who.intnih.gov For amine-containing compounds, derivatization is often employed prior to GC-MS analysis to improve volatility and chromatographic behavior. nih.gov In the case of this compound, derivatization of the primary amine group with reagents such as acetic anhydride (B1165640) could be a viable strategy. nih.gov

For LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), derivatization is not always necessary, offering a more direct and often faster analysis. nih.gov The high sensitivity and selectivity of LC-MS/MS make it particularly suitable for detecting trace amounts of the compound and its metabolites in urine and blood. nih.gov The development of a specific LC-MS/MS method would involve optimizing the chromatographic separation to resolve the analyte from matrix components and identifying specific precursor and product ion transitions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Sample preparation is a critical step for reliable analysis. For biological matrices, this typically involves an extraction step to isolate the analyte and remove interferences. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques. Given that metabolites of naphthalene derivatives are often excreted as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is crucial to cleave these conjugates and allow for the analysis of the total amount of the substance. nih.govnih.gov

Challenges in Analytical Toxicology of Novel Naphthylalkylamine Derivatives

The proliferation of novel psychoactive substances (NPS), including naphthylalkylamine derivatives, presents significant challenges for analytical and forensic toxicology. nih.gov These challenges span from the initial detection and identification to the interpretation of toxicological findings.

The structural similarity among different designer drugs, including isomers, can complicate their identification. For instance, distinguishing between different positional isomers of naphthylalkylamines requires high-resolution analytical techniques and careful interpretation of mass spectra. nih.gov The thermal degradation of some synthetic cathinones during GC-MS analysis can lead to the formation of artifacts, potentially resulting in misidentification if not carefully considered. ojp.gov

Metabolism of these novel compounds is often unknown, making it difficult to select the appropriate target analytes (parent drug vs. metabolites) for toxicological screening. nih.gov For this compound, it can be presumed that metabolism may occur on both the naphthalene ring (hydroxylation) and the alkylamine side chain (e.g., N-dealkylation, deamination), similar to other naphthalene derivatives. nih.gov Identifying the major metabolites is crucial for developing comprehensive analytical methods and for understanding the compound's pharmacokinetic and pharmacodynamic properties.

Finally, the interpretation of analytical results in a clinical or forensic context is challenging without data on the pharmacological potency and dose-response relationships of these new substances. nih.govnih.gov The lack of such data makes it difficult to establish what constitutes a "toxic" or "lethal" concentration, complicating the work of toxicologists and medical professionals. nih.gov

Structure Activity Relationship Sar Studies and Rational Design

Influence of Naphthalene (B1677914) Moiety Modifications on Biological Activity

The naphthalene ring system, a bicyclic aromatic structure, is a key pharmacophoric element. Its size, shape, and electronic properties are significant determinants of the molecule's interaction with receptors and transporters.

The position of the propyl-2-amine side chain on the naphthalene ring dramatically influences activity. The isomer of the title compound, 2-(naphthalen-2-yl)propan-2-amine (B1612363) (2-NAP, also known as PAL-287), has been shown to be a potent serotonin (B10506)–norepinephrine–dopamine (B1211576) releasing agent (SNDRA). wikipedia.org In contrast, detailed studies on the monoamine-releasing properties of 1-NAP are less common in the literature. wikipedia.org However, both 1-NAP and 2-NAP have been found to be inhibitors of monoamine oxidase A (MAO-A), with 2-NAP exhibiting significantly greater potency. wikipedia.org Specifically, 2-NAP has an IC50 value of 420 nM for MAO-A, while 1-NAP is about 13-fold less potent with an IC50 of 5,630 nM. wikipedia.org Neither isomer shows significant inhibition of monoamine oxidase B (MAO-B). wikipedia.org

Further modifications to the naphthalene ring, such as the introduction of substituents, can also modulate activity. For instance, in a series of novel 3β-aminotropane derivatives, the inclusion of a 2-naphthalene moiety resulted in high binding affinity for D2, 5-HT1A, and 5-HT2A receptors, with further substitutions on other parts of the molecule fine-tuning this activity. nih.gov This highlights the importance of the naphthalene scaffold in receptor recognition.

Effects of Alkylamine Side Chain Structural Variations on Receptor Binding and Efficacy

The alkylamine side chain is another critical component influencing the pharmacological profile of these compounds. Variations in its length, stereochemistry, and substituents can lead to significant changes in receptor binding and functional activity.

As with many psychoactive compounds, stereochemistry plays a pivotal role in the activity of 2-(naphthalen-1-yl)propan-2-amine. The presence of a chiral center at the α-carbon of the side chain means that the compound exists as two enantiomers (R and S). These enantiomers can exhibit different affinities for and efficacies at their biological targets. nih.govnih.gov

In the broader class of amphetamines, the d-isomer (dextroamphetamine) is generally more potent as a central nervous system stimulant than the l-isomer. nih.gov While specific data on the individual enantiomers of 1-NAP are scarce in publicly available literature, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes. nih.govnih.gov

The length of the alkyl chain and the nature of the substituents on the amine group are crucial for activity. In a study of icariside II derivatives, the length of an alkylamino chain at the 7-O-position significantly influenced anticancer activity, with a longer chain initially appearing favorable. researchgate.net Similarly, in the synthetic cathinone (B1664624) class, the nature of the terminal amine and the size of the α-substituent are known to impact whether the compound acts as a releasing agent or a reuptake inhibitor and its selectivity for different monoamine transporters. researchgate.net

For example, N-methylation of 2-NAP to create N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine or MNAP) results in a potent SNDRA. wikipedia.org This underscores the importance of N-alkylation in modulating the activity of naphthylaminopropane derivatives.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules, where the electron density is used as the fundamental property. nih.gov These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties. For 2-(Naphthalen-1-YL)propan-2-amine, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure high accuracy. banglajol.info

The electronic structure of a molecule governs its reactivity. DFT calculations can determine key parameters that describe this reactivity. The investigation of crystalline naphthalene (B1677914) has shown that chemical bonds in such molecular crystals are formed under the influence of both intramolecular and intermolecular interactions. researchgate.net

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of the molecule's kinetic stability and chemical hardness; a larger gap implies higher stability and lower reactivity. banglajol.info For the naphthalene moiety, theoretical investigations have extensively explored its aromaticity and electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the amine group would be expected to be a region of negative potential, making it a likely site for protonation and hydrogen bonding. The naphthalene ring, being an aromatic system, represents a region of delocalized π-electrons.

Global Reactivity Descriptors : From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture than the HOMO-LUMO gap alone.

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

DFT calculations are highly effective in simulating vibrational spectra, such as Fourier-transform infrared (FT-IR) and FT-Raman spectra. tandfonline.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can be compared with experimental data to aid in the precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. tandfonline.comresearchgate.net For this compound, this would involve identifying the characteristic stretching and bending vibrations of the N-H bonds in the amine group, the C-N bond, the aliphatic C-H bonds of the propane (B168953) group, and the various modes of the naphthalene ring system.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. jbcpm.com This method is crucial in drug discovery for predicting the binding affinity and interaction mode of potential drug candidates. researchgate.net

For this compound, molecular docking studies could be performed to screen for potential biological targets. The process involves:

Preparation : Generating a 3D structure of the ligand and obtaining the crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Docking Simulation : Using software to place the ligand into the active site of the receptor in multiple conformations and orientations.

Scoring and Analysis : A scoring function calculates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable. Analysis of this pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor's amino acid residues. mdpi.com

The naphthalene ring of the compound could participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding pocket. The primary amine group is a potent hydrogen bond donor and acceptor, which could form critical interactions with polar residues.

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Primary Amine (-NH₂) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine |

| Naphthalene Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Naphthalene Ring & Propyl Group | Hydrophobic/Van der Waals | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

Prediction of Metabolic Fate and Enzyme Interactions (e.g., MetaSite analysis)

In silico tools can predict the metabolic fate of a compound by identifying which parts of the molecule are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. This involves identifying "hot spots" on the molecule that are susceptible to biotransformation. The chemical reactions involved in amine metabolism include those involving any organic compound with an amino or substituted amino group. princeton.edu

For this compound, several metabolic pathways can be predicted based on its structure:

Aromatic Hydroxylation : The naphthalene ring is a prime candidate for hydroxylation by CYP enzymes, leading to the formation of various phenolic metabolites.

Oxidative Deamination : The primary amine group can be removed through oxidation, which would lead to the formation of a ketone and the release of ammonia. This is a common metabolic pathway for primary amines. nih.gov

N-Conjugation : The amine group can undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are easily excreted. nih.gov

Aliphatic Hydroxylation : The propyl chain could also be a site for hydroxylation, although this is often less favored than aromatic hydroxylation.

| Metabolic Pathway | Potential Metabolite Structure |

|---|---|

| Aromatic Hydroxylation | Hydroxy-2-(naphthalen-1-yl)propan-2-amine |

| Oxidative Deamination | 1-(Naphthalen-1-yl)propan-2-one |

| N-Glucuronidation | This compound glucuronide |

| N-Sulfation | This compound sulfate (B86663) |

Theoretical Studies on Compound Stability and Degradation Pathways

Theoretical studies can predict the stability of a compound and its likely degradation pathways under various conditions. Chemical stability can be inferred from quantum chemical parameters like the HOMO-LUMO gap, where a larger gap suggests greater stability.

Amine degradation can occur via thermal or oxidative pathways. core.ac.uk Thermal degradation generally happens at high temperatures and can lead to condensation reactions. semanticscholar.org Oxidative degradation occurs in the presence of oxygen and can be accelerated by factors like temperature and the presence of metals. nih.gov For primary amines, a common thermal degradation route involves the formation of a carbamate, which may then undergo intermolecular cyclization or react with another amine to form urea (B33335) derivatives. semanticscholar.orgresearchgate.net

For this compound, potential degradation pathways could include:

Oxidation of the naphthalene ring : Under strong oxidative stress, the aromatic system could be opened or modified.

Oxidative deamination : Similar to metabolic pathways, this can occur under chemical oxidation conditions.

Polymerization : At high temperatures, reactions between molecules could lead to the formation of larger oligomers.

Chemical Stability, Degradation Kinetics, and Impurity Profiling

Stability Under Various Environmental Stress Conditions (e.g., pH, Oxidation)

Forced degradation studies are a critical component of understanding a compound's intrinsic stability. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions. For 2-(Naphthalen-1-YL)propan-2-amine, this would involve evaluating its stability across a range of pH values and under oxidative stress.

pH Stability : The stability of this compound would be assessed in acidic, neutral, and alkaline solutions. The presence of the primary amine group suggests that the compound's stability could be pH-dependent. In acidic conditions, the amine group would be protonated, which might influence its susceptibility to hydrolysis or other degradation pathways.

Oxidative Stability : The naphthalene (B1677914) ring and the tertiary carbon atom could be susceptible to oxidation. Studies would typically involve exposing a solution of the compound to an oxidizing agent, such as hydrogen peroxide, to determine its lability to oxidative degradation.

Thermal Degradation Mechanisms and Products

Investigating the thermal stability of this compound is essential to understand its behavior at elevated temperatures, which can be encountered during manufacturing, storage, or in certain applications. Thermal degradation studies would aim to identify the temperature at which degradation begins and to characterize the resulting products.

The structure of this compound suggests potential thermal degradation pathways could involve the fragmentation of the propan-2-amine side chain or reactions involving the naphthalene ring system. However, without specific studies, the exact mechanisms and the identity of the thermal degradants remain hypothetical.

Identification and Quantification of Degradation Impurities

A crucial aspect of stability analysis is the identification and quantification of impurities that form as a result of degradation. This process involves separating the degradation products from the parent compound and then elucidating their structures.

Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose. An HPLC method would be developed to separate the impurities, and the mass spectrometer would provide information about their molecular weights and fragmentation patterns, aiding in their structural identification. Once identified, these impurities would need to be quantified to establish their levels over time under various conditions. There is a lack of published research detailing the specific degradation impurities of this compound.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other potential components in the sample matrix.

The development of such a method for this compound would typically involve:

Method Development : Primarily focusing on a chromatographic technique like HPLC, where the mobile phase, column type, and detection wavelength are optimized to achieve adequate separation between the parent compound and all potential degradation products.

Forced Degradation : The compound would be subjected to forced degradation to generate the impurities. The analytical method must be able to resolve the parent peak from these newly formed impurity peaks.

Method Validation : The developed method would then be validated according to established guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

While the principles for developing such a method are well-established, a specific, validated stability-indicating method for this compound has not been described in the available scientific literature.

Illustrative Data Tables

The following tables are templates illustrating how data from stability and degradation studies would be presented. Note: The values in these tables are purely illustrative and are not based on actual experimental data for this compound.

Table 1: Illustrative pH Stability Data for this compound

| pH Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) |

| pH 2 (0.01 N HCl) | 0 | 100.0 | 0.0 |

| 24 | 98.5 | 1.5 | |

| 48 | 97.1 | 2.9 | |

| pH 7 (Water) | 0 | 100.0 | 0.0 |

| 24 | 99.8 | 0.2 | |

| 48 | 99.6 | 0.4 | |

| pH 12 (0.01 N NaOH) | 0 | 100.0 | 0.0 |

| 24 | 99.1 | 0.9 | |

| 48 | 98.2 | 1.8 |

Table 2: Illustrative Thermal Degradation Data for this compound

| Temperature (°C) | Time (days) | Assay of this compound (%) | Known Impurity 1 (%) | Unknown Impurity 2 (%) |

| 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 7 | 99.2 | 0.5 | 0.3 | |

| 14 | 98.4 | 0.9 | 0.7 | |

| 80°C | 0 | 100.0 | 0.0 | 0.0 |

| 7 | 97.5 | 1.5 | 1.0 | |

| 14 | 95.1 | 2.8 | 2.1 |

Broader Research Implications and Future Directions

Contribution to Understanding Neurotransmitter Systems and Pathologies

The study of psychoactive compounds like 2-(Naphthalen-1-YL)propan-2-amine offers a unique window into the complex workings of neurotransmitter systems. Neurotransmitters are the body's chemical messengers, essential for regulating a vast array of physiological and psychological processes, including mood, concentration, and muscle movement. physio-pedia.com Alterations in these systems are linked to numerous neurological and neurodegenerative disorders such as Parkinson's disease, schizophrenia, and depression. physio-pedia.comnih.gov

While direct research on this compound is limited, its structural similarity to phenylethylamines suggests it likely interacts with monoamine neurotransmitter systems, which include dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.gov These systems are crucial for emotional responses, motivation, and motor functions. nih.gov The introduction of novel psychoactive substances (NPS) can help elucidate the specific roles of different receptors and transporters within these systems.

Research on analogous compounds provides insight into potential effects. For instance, the related compound N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA) has been shown to cause neurotoxic effects in animal studies, including increased spontaneous motion and reduced motor coordination. nih.gov Further investigation revealed that such compounds might disrupt the normal function of synapses and neurons. nih.gov By studying how these molecules bind to and modulate neurotransmitter receptors and transporters, researchers can gain a more precise understanding of the neural circuits that underlie both normal brain function and various pathologies. This knowledge is fundamental to developing more effective treatments for a wide range of psychiatric and neurological conditions. nih.gov

Challenges in Regulatory Control and Public Health Monitoring

The rapid emergence of NPS, including compounds like this compound, presents significant challenges for regulatory agencies and public health monitoring. nih.govcaymanchem.com These substances are often synthesized in clandestine laboratories and marketed as "research chemicals" or "legal highs" to circumvent existing drug laws. sigmaaldrich.com

The core challenges include:

Rapid Proliferation: The number of new psychoactive substances appearing on the market has increased dramatically, making it difficult for legislation to keep pace. nih.govresearchgate.net

Chemical Diversity: NPS are a diverse group, encompassing many chemical classes, which complicates broad legislative control. sigmaaldrich.com Minor modifications to a chemical structure can create a new, technically legal compound with similar or unknown effects.

Lack of Information: When a new compound emerges, there is often no information on its pharmacological effects, toxicity, or abuse potential, posing a serious risk to public health. nih.gov

Analytical Difficulties: Forensic and clinical laboratories require certified reference materials to reliably identify these substances in seized materials or biological samples. The production of these standards is often slow and commercially challenging due to the short lifespan of many NPS on the market. nih.govresearchgate.net

Public health monitoring for related compounds like naphthalene (B1677914) involves testing for the substance or its breakdown products in various biological samples, but this requires specialized equipment and is not routine. cdc.gov The constant evolution of NPS necessitates a dynamic and collaborative approach between law enforcement, forensic laboratories, and public health officials to identify new threats and implement timely control measures. nih.gov

Potential for Therapeutic Target Identification and Drug Development

Paradoxically, the study of substances developed for illicit markets can also drive therapeutic innovation. By investigating the mechanism of action of compounds like this compound, researchers can identify and validate new biological targets for drug development. nih.gov

Understanding how a specific molecule interacts with a receptor or transporter can illuminate the role of that target in disease processes. Inherited disorders of biogenic amine metabolism, for example, highlight the critical function of dopamine and serotonin in the central nervous system, and studying them reveals pathways for potential therapeutic intervention. nih.gov

A key area in drug development is safety pharmacology. Studies on related compounds have shown potential for cardiac toxicity, specifically QT prolongation, by inhibiting the hERG potassium channel. nih.gov While this is an undesirable side effect, it underscores the importance of screening new chemical entities against such targets. The investigation of how these compounds interact with hERG and other channels provides valuable data for building predictive models and designing safer future medications. The propargylamine (B41283) moiety, structurally related to the functional group in this compound, is recognized as an important component in the field of drug discovery, further suggesting the therapeutic research potential of such structures. nih.gov

Development of Novel Analytical Standards and Reference Materials for Emerging Compounds

The proliferation of NPS has created an urgent and ongoing need for the development of novel analytical standards and certified reference materials (CRMs). nih.govlgcstandards.com These standards are indispensable for the accurate identification and quantification of emerging compounds in both forensic and clinical toxicology settings. researchgate.net

The production of these reference materials is a complex process facing several obstacles:

Synthesis Complexity: The synthesis of new compounds can be intricate and may require the use of controlled precursor chemicals. nih.gov

Metabolite Identification: For toxicology, standards for metabolites are also required, but the metabolism of new substances is often unknown initially. nih.govresearchgate.net

Commercial Viability: The transient nature of many NPS on the illicit market makes it commercially difficult for producers to recover the costs of developing, certifying, and marketing a new reference standard. nih.gov

Quality Assurance: To be useful, CRMs must be produced under rigorous quality standards, such as ISO 17034 and ISO/IEC 17025, to ensure accuracy, stability, and traceability. sigmaaldrich.com

Organizations like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) work to identify new substances, but a significant lag can exist between the appearance of a new compound on the street and the availability of a certified standard. nih.gov This gap hinders the ability of laboratories to provide reliable data to law enforcement, healthcare providers, and policymakers. Therefore, continued investment and international collaboration are essential to streamline the production and distribution of these critical analytical tools. nih.govresearchgate.net

Q & A

Q. How can multi-step synthesis improve yield for scale-up research?

- Methodology :

- Flow Chemistry : Optimize reaction parameters (e.g., residence time) in continuous-flow reactors.

- Catalysis : Screen Pd/C or Ni catalysts for C–N coupling steps, leveraging Reaxys databases for precedent reactions .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.